4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Lipophilicity Drug-likeness ADME Prediction

Sourcing the precise 3-methylpiperidine regioisomer for SAR often faces supply inconsistencies and ambiguous impurity profiles. This 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (CAS 855715-26-3) delivers exact structural identity with ≥95% purity, validated for drug impurity reference and agrochemical lead generation. • Distinct LogP of 1.79 & TPSA 42.88 Ų enables reliable chromatographic method development. • Shipped refrigerated (4°C, protected from light) to ensure integrity for analytical labs. • Available from stock for immediate global dispatch, eliminating synthesis delays.

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
CAS No. 855715-26-3
Cat. No. B1622752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
CAS855715-26-3
Molecular FormulaC10H17N3S
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CSC(=N2)N
InChIInChI=1S/C10H17N3S/c1-8-3-2-4-13(5-8)6-9-7-14-10(11)12-9/h7-8H,2-6H2,1H3,(H2,11,12)
InChIKeyFIQGFRSJRWEWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.7 [ug/mL]

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine: Physicochemical Identity & Procurement


4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (CAS 855715-26-3) is a 2,4-disubstituted thiazole derivative belonging to the class of organoheterocyclic compounds [1]. The molecular formula is C10H17N3S with a molecular weight of 211.33 g/mol . The compound features a 3-methylpiperidine moiety linked via a methylene bridge to the 4-position of a 1,3-thiazol-2-amine core . Physicochemical predictions indicate a LogP of approximately 1.41 (ACD/Labs) to 1.79 (ChemAxon), a topological polar surface area (TPSA) of 42.88 Ų, and a boiling point of 335.0±17.0 °C at 760 mmHg . The compound is typically supplied as a solid with a purity specification of ≥95% .

1
Defined regioisomer – 3-methylpiperidine on 4-position of thiazol-2-amine; ensures consistent SAR and synthetic reproducibility.
2
Cold-chain logistics – requires 4°C protected storage; plan shipping and inventory accordingly.
3
High-purity solid – supplied as solid with controlled purity; suitable for lead optimization and reference standard use.

Why Generic Substitution Fails


Substitution within the piperidinylmethyl-thiazole class is not straightforward due to measurable differences in lipophilicity, hydrogen-bonding capacity, and steric configuration. The 3-methyl substitution on the piperidine ring alters the calculated LogP (lipophilicity) and TPSA (polar surface area) relative to the 4-methyl regioisomer and the des-methyl analog . These physicochemical shifts directly impact compound behavior in chromatographic separations, solubility profiling, and biological membrane permeability predictions . Furthermore, positional isomerism—such as the 2-(3-methylpiperidin-1-yl)thiazol-4-amine scaffold—introduces changes in molecular weight and hydrogen-bond donor/acceptor counts that preclude simple interchangeability in synthetic pathways or SAR studies . The following evidence quantifies these differences, establishing why procurement of the precise CAS 855715-26-3 structure is necessary.

Lipophilicity
The 3-methyl vs 4-methyl regioisomer shifts LogP by ~0.17 units; chromatographic retention and permeability predictions may differ, invalidating direct swap.
Polar surface
TPSA difference (+0.73 Ų) alters hydrogen-bond capacity; CNS penetration and passive permeability estimates may not transfer between regioisomers.
Positional isomer
Reversed 2-amino/4-substitution pattern (CAS 1314355-32-2) changes molecular weight and electronic profile; SAR conclusions cannot be extrapolated.
Storage gap
Des-methyl analog tolerates room temperature, while target requires 4°C; using the analog to bypass cold-chain risks compromises chemical stability.

Quantitative Comparison with Structural Analogs


LogP: 3-Methyl vs. 4-Methyl Regioisomer

The 3-methylpiperidine substitution confers a measurably lower calculated LogP compared to the 4-methyl regioisomer. The target compound exhibits a LogP of 1.79 (ChemAxon) to 1.41 (ACD/Labs), whereas the 4-methyl analog yields a LogP of 1.96 (ChemAxon) . This difference of 0.17 log units indicates a shift in octanol-water partitioning that influences membrane permeability predictions and chromatographic retention times .

LogP: 3-Me vs 4-Me
Calculated
Target: 1.41–1.79 vs 4-Me: 1.96
ΔLogP ≈ 0.17 lower
Supports distinct lipophilicity profile; substitution may alter permeability predictions.
In silico ChemAxon/ACD prediction; experimental validation recommended.
Lipophilicity Drug-likeness ADME Prediction

TPSA: Target vs. 4-Methyl Regioisomer

The target compound possesses a higher calculated TPSA (42.88 Ų) than the 4-methyl regioisomer (42.15 Ų) . This difference of 0.73 Ų arises from the distinct spatial arrangement of the methyl group on the piperidine ring, which affects the compound's hydrogen-bonding capacity and, consequently, its predicted passive membrane permeability and CNS penetration profile [1].

TPSA: 3-Me vs 4-Me
Calculated
Target: 42.88 Ų vs 4-Me: 42.15 Ų
ΔTPSA = +0.73 Ų
Higher polar surface area may reduce passive CNS penetration; class-specific modeling needed.
Based on Ertl fragment method; confirm with experimental logBB if CNS exposure critical.
Polar Surface Area Bioavailability Blood-Brain Barrier

Molecular Weight & Scaffold: Positional Isomer Comparison

The target compound is a 2-amino-4-substituted thiazole with a molecular weight of 211.33 g/mol. Its positional isomer, 2-(3-Methylpiperidin-1-yl)thiazol-4-amine (CAS 1314355-32-2), has a molecular weight of 197.30 g/mol and a reversed substitution pattern (piperidine at C2, amine at C4) . This 14.03 g/mol difference reflects the distinct chemical structures and precludes any direct equivalence in synthetic transformations or biological target engagement [1].

Positional isomer
Structural
Target: MW 211.33 vs Isomer: MW 197.30
ΔMW −14.03; reversed N/S pattern
Positional isomerism alters H-bond donor/acceptor count; SAR extrapolation invalid.
Confirm identity by NMR and HPLC before use in lead series.
Positional Isomerism Molecular Weight Scaffold Hopping

Storage & Stability: Target vs. Des-Methyl Analog

The target compound requires refrigerated storage (4°C) and protection from light, whereas the des-methyl analog 4-(Piperidin-1-ylmethyl)thiazol-2-amine (CAS 17386-10-6) is typically stored at room temperature . This distinction reflects the impact of the 3-methyl group on chemical stability and necessitates different handling and inventory management protocols in research facilities .

Storage stability
Data to verify
Target: 4°C, protect light vs Des-methyl: RT
Cold-chain required
Storage gap reflects methyl group impact on stability; cold-chain logistics must be maintained.
Source: vendor datasheets; request lot-specific stability data.
Storage Conditions Stability Procurement Logistics

Thiazole Scaffold in Patented Bioactive Compounds

Compounds containing a 2-amino-4-(piperidinylmethyl)thiazole core have been disclosed in patent literature as possessing anti-gastric secretion activity [1]. While no direct biological data is available for the target compound itself, the structural similarity to patented aminothiazole derivatives (e.g., 2-amino-4-(4-hydroxy-4-phenylpiperidine-1-yl-methyl)thiazole) suggests potential utility in histamine receptor-related research [2]. The 3-methylpiperidine moiety in the target compound introduces steric and electronic modulation distinct from the unsubstituted or 4-hydroxy analogs described in the patent.

Patented scaffold
Class-level inference
2-Amino-4-(piperidinylmethyl)thiazole core in anti-secretory patents
Scaffold precedence supports medicinal chemistry exploration; no direct activity data for target.
US 4,564,678; distinct 3-methyl substitution requires independent profiling.
Thiazole Scaffold Anti-secretory Activity Medicinal Chemistry

Validated Research and Industrial Applications


SAR Studies with Controlled Lipophilicity

The target compound's LogP of 1.79 (ChemAxon) provides a specific lipophilicity reference point. In structure-activity relationship (SAR) studies, researchers can use this building block to systematically evaluate the impact of 3-methylpiperidine substitution on target binding, solubility, and permeability. The documented LogP difference of 0.17 versus the 4-methyl regioisomer enables precise tuning of physicochemical properties in lead optimization campaigns .

Synthesis of Patented Aminothiazole Derivatives

The 2-amino-4-(piperidinylmethyl)thiazole scaffold is a recognized motif in patented compounds with anti-secretory activity [1]. The target compound serves as a versatile intermediate for generating novel analogs via alkylation, acylation, or reductive amination at the primary amine position . Its specific 3-methyl substitution offers a distinct steric and electronic profile compared to unsubstituted or 4-hydroxy piperidine variants described in the patent literature.

Reference Standard for Impurity Profiling

As noted by suppliers, this compound can be employed as a reference substance for drug impurities . Its well-defined physicochemical parameters—including TPSA (42.88 Ų) and LogP—facilitate the development and validation of HPLC, LC-MS, or GC methods for detecting and quantifying related substances in pharmaceutical quality control. The requirement for refrigerated storage (4°C, protect from light) must be integrated into analytical laboratory standard operating procedures to ensure sample integrity.

Building Block for Agrochemical Discovery

Thiazole-containing building blocks are widely employed in the synthesis of agrochemicals . The target compound's heterocyclic core, combined with a basic piperidine nitrogen (pKa ~9-10) , provides a reactive handle for further functionalization. Its moderate LogP (1.79) and TPSA (42.88 Ų) align with the physicochemical property space often targeted for crop protection agents, making it a suitable candidate for parallel synthesis libraries in agrochemical lead generation.

Application
Selection Property
Validation Focus
SAR lipophilicity tuning
Controlled lipophilicity via 3-methyl regioisomer
Verify impact on permeability and solubility in lead series
Aminothiazole derivative synthesis
2-Amino-4-(piperidinylmethyl)thiazole scaffold
Assess target engagement and selectivity in relevant assays
Impurity reference standard
Well-defined physicochemical profile
Method development (HPLC/LC-MS) for related substance control
Agrochemical building block
Heterocyclic core with basic piperidine nitrogen
Parallel synthesis and property profiling for crop protection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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